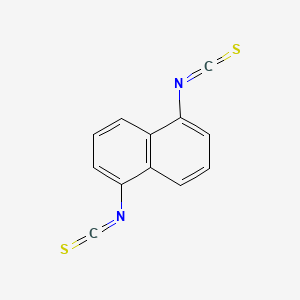
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol is a fluorinated organic compound with the molecular formula C9H6F12O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the reaction of hexafluoroacetone with trifluoromethylated compounds in the presence of a base . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoroacetone derivatives, while reduction may produce hexafluoroalcohols .
Scientific Research Applications
1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the activity of enzymes, proteins, and other biomolecules, leading to various biological effects. The compound’s high electronegativity and steric hindrance contribute to its unique reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different molecular structure.
Hexafluoroacetone: A precursor used in the synthesis of 1,1,1,7,7,7-Hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol used in various chemical reactions.
Uniqueness
This compound stands out due to its high fluorine content and unique diol structure, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity .
Properties
CAS No. |
66068-04-0 |
|---|---|
Molecular Formula |
C9H8F12O2 |
Molecular Weight |
376.14 g/mol |
IUPAC Name |
1,1,1,7,7,7-hexafluoro-2,6-bis(trifluoromethyl)heptane-2,6-diol |
InChI |
InChI=1S/C9H8F12O2/c10-6(11,12)4(22,7(13,14)15)2-1-3-5(23,8(16,17)18)9(19,20)21/h22-23H,1-3H2 |
InChI Key |
DMMSJDGLGXJHOM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


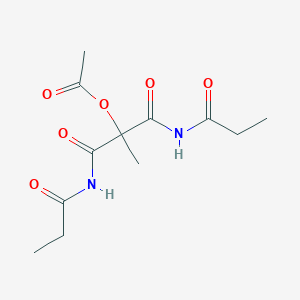

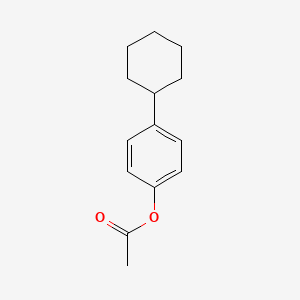
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
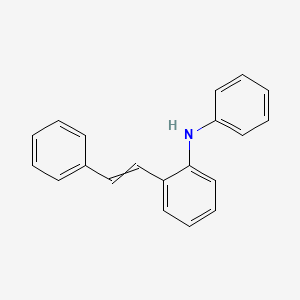
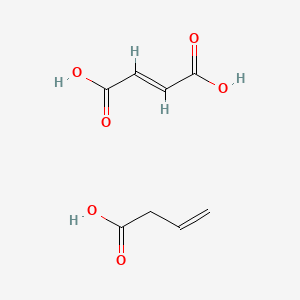
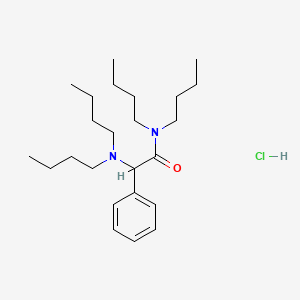
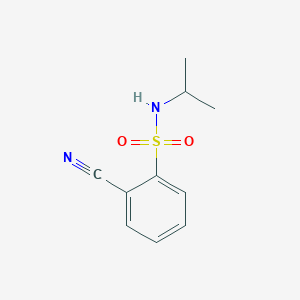
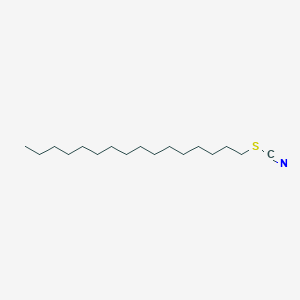
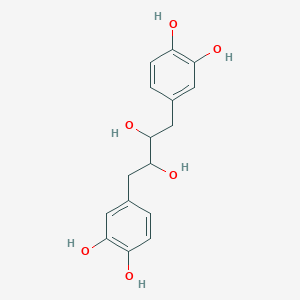
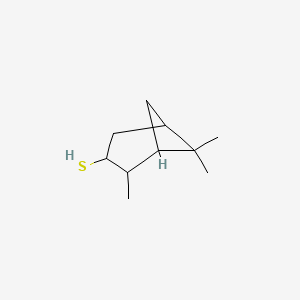
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)

